molecular formula C19H19F3N6O4S3 B11421506 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11421506
M. Wt: 548.6 g/mol
InChI Key: PQWDWFMGUGKHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDO}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrazole ring, and a bicyclic β-lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-diketone.

    Formation of the Bicyclic β-Lactam Structure: The bicyclic β-lactam structure can be synthesized by reacting a suitable amino acid derivative with a thioester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thioether groups.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups in the β-lactam and carboxylic acid moieties.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrogen atoms on the pyrazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and acyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study the function of various enzymes and receptors. Its ability to interact with multiple biological targets makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound has potential applications as an antimicrobial agent. Its unique structure allows it to inhibit the growth of various bacteria and fungi, making it a promising candidate for the development of new antibiotics.

Industry

In industry, this compound can be used as a precursor for the synthesis of various polymers and materials. Its unique chemical properties make it a valuable starting material for the production of high-performance materials.

Mechanism of Action

The mechanism of action of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound can interact with receptors on the surface of cells, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-{(1H-TETRAZOL-1-YLACETYL)AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
  • (6R,7R)-7-AMINO-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Uniqueness

The uniqueness of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID lies in its combination of a thiadiazole ring, a pyrazole ring, and a bicyclic β-lactam structure. This unique combination of functional groups gives the compound its distinctive chemical properties and makes it a valuable tool in various fields of scientific research.

Properties

Molecular Formula

C19H19F3N6O4S3

Molecular Weight

548.6 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-7-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H19F3N6O4S3/c1-7-4-11(19(20,21)22)26-28(7)8(2)14(29)23-12-15(30)27-13(17(31)32)10(5-33-16(12)27)6-34-18-25-24-9(3)35-18/h4,8,12,16H,5-6H2,1-3H3,(H,23,29)(H,31,32)

InChI Key

PQWDWFMGUGKHFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)C(F)(F)F

Origin of Product

United States

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